molecular formula C4H7BrO2 B166192 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid CAS No. 136091-75-3

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid

Cat. No.: B166192
CAS No.: 136091-75-3
M. Wt: 173.04 g/mol
InChI Key: GRHQDJDRGZFIPO-NMFSSPJFSA-N
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Description

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid is a deuterium-labeled analog of 4-bromobutanoic acid, serving as a critical building block in sophisticated organic synthesis and biomedical research. Its core value lies in the strategic incorporation of stable deuterium isotopes, which allows researchers to track metabolic pathways and investigate the mechanism of action of various compounds using advanced analytical techniques like mass spectrometry. This compound is particularly valuable in the synthesis of deuterated derivatives of active pharmaceutical ingredients, such as muscarinic receptor antagonists, for pharmacokinetic and pharmacodynamic studies . The presence of the bromine atom at the terminal carbon makes it a versatile alkylating agent, enabling carbon-chain extension reactions to form more complex molecular structures, while the deuterium labels provide distinct spectroscopic signatures for precise analysis . In metabolic research, this reagent can be used to probe the beta-oxidation pathway of fatty acids or to study the biological role of butyric acid, a short-chain fatty acid known to act as a histone deacetylase (HDAC) inhibitor, without interfering with the natural biochemical background . By utilizing this deuterated reagent, scientists can gain deeper insights into drug metabolism, enzyme mechanisms, and the absorption of bioactive molecules, thereby accelerating the development of new therapeutic agents and diagnostic tools.

Properties

IUPAC Name

4-bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHQDJDRGZFIPO-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid typically involves the bromination of a deuterated butanoic acid precursor. One common method is the bromination of 2,2,3,3,4,4-hexadeuteriobutanoic acid using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.

    Reduction Reactions: The compound can be reduced to form 4-deuteriobutanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of this compound derivatives with higher oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 4-hydroxy-2,2,3,3,4,4-hexadeuteriobutanoic acid or 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid.

    Reduction: Formation of 4-deuteriobutanoic acid.

    Oxidation: Formation of this compound derivatives with higher oxidation states.

Scientific Research Applications

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of deuterated compounds for NMR spectroscopy studies.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. For example, deuterium substitution can alter the rate of metabolic reactions, providing insights into enzyme mechanisms and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Brominated Butanoic Acid Derivatives
Compound Name Substituents Molecular Formula Key Functional Groups
4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid Br (C4), D₆ (C2, C3, C4) C₄H₃D₆BrO₂ -COOH, -Br, -D
4-Bromo-4,4-difluorobutanoic acid Br (C4), F₂ (C4) C₄H₅BrF₂O₂ -COOH, -Br, -F
4-Bromo-2,2-diphenylbutanoic acid Br (C4), Ph₂ (C2) C₁₆H₁₃BrO₂ -COOH, -Br, -Ph
(2S)-2-Amino-4-bromobutanoic acid Br (C4), NH₂ (C2) C₄H₈BrNO₂ -COOH, -Br, -NH₂
Perfluoro(4-methoxybutanoic) acid F₆ (C2-C4), OCH₃ (C4) C₅HF₉O₃ -COOH, -F₆, -OCH₃

Key Observations :

  • Deuterated vs. Halogenated: The deuterated compound exhibits isotopic labeling advantages but lacks the electronegativity of fluorine in 4-Bromo-4,4-difluorobutanoic acid, which increases acidity (pKa ~1.5 vs. ~2.8 for non-fluorinated analogs) .
  • Aromatic vs. Aliphatic: 4-Bromo-2,2-diphenylbutanoic acid’s phenyl groups enhance steric hindrance, reducing reactivity in SN2 reactions compared to the deuterated compound .
  • Amino Substitution: (2S)-2-Amino-4-bromobutanoic acid’s amino group enables zwitterionic behavior, making it soluble in polar solvents—unlike the deuterated analog, which is less polar .

Key Observations :

  • Deuteration Challenges: Synthesizing the deuterated compound requires specialized deuterium sources (e.g., D₂O or deuterated lactones), increasing cost and complexity compared to non-deuterated analogs .
  • Fluorine Reactivity: 4-Bromo-4,4-difluorobutanoic acid’s fluorine atoms stabilize transition states in nucleophilic substitutions, enhancing reaction yields compared to the deuterated compound .

Physical and Spectroscopic Properties

Table 3: Physical and Spectroscopic Data
Compound Melting Point (°C) Solubility (Water) NMR Shifts (¹H, δ ppm) Mass Spectrometry (m/z)
This compound ~120–125 (est.) Low No signals for D-substituted carbons 214 (M⁺), 216 (M⁺+2)
4-Bromo-4,4-difluorobutanoic acid 98–102 Moderate 4.3 (CH₂Br), 2.9 (CF₂) 209 (M⁺), 211 (M⁺+2)
GHB-D6 sodium salt (related) >250 High 1.8 (CD₂), 2.4 (CD₂) 172 (M⁺-Na)

Key Observations :

  • Deuteration in NMR : Deuterium’s absence of ¹H signals simplifies NMR spectra but complicates structural verification for deuterated positions .
  • Mass Spectrometry: The deuterated compound’s higher molecular weight (vs. non-deuterated analogs) allows easy differentiation in isotopic labeling studies .

Biological Activity

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid is a deuterated derivative of butanoic acid with a bromine substituent. This compound has garnered interest in various fields including medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound through a review of available literature, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C4H6BrD6O2C_4H_6BrD_6O_2. The presence of deuterium isotopes can influence the compound's metabolic stability and biological interactions. The structural characteristics are crucial for understanding its reactivity and biological function.

Antimicrobial Activity

Compounds similar to this compound have been studied for their antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies indicate that brominated fatty acids can inhibit the growth of certain bacteria by disrupting membrane integrity.
  • Antifungal Properties : Some derivatives have shown effectiveness against fungal strains by affecting cell wall synthesis.

Cytotoxicity

Research indicates that halogenated compounds can exhibit cytotoxic effects on cancer cells. The cytotoxicity often depends on:

  • Concentration : Higher concentrations tend to increase cell death rates.
  • Cell Type : Different cell lines may respond variably to the compound.

Case Study 1: Antimicrobial Efficacy

A study conducted on various brominated fatty acids demonstrated that these compounds had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption leading to cell lysis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Bromo-2-butanoic acidStaphylococcus aureus50 µg/mL
4-Bromo-hexanoic acidEscherichia coli30 µg/mL

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessing the impact of brominated fatty acids on cancer cell lines revealed that these compounds could induce apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

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